聚右旋糖

描述

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is a synthetic polymer of glucose, classified as a soluble fiber by the US FDA and Health Canada . It is commonly used as a food ingredient to increase dietary fiber content, replace sugar, and reduce calories and fat content . (2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is a versatile compound with numerous applications in the food industry, particularly in low-calorie and sugar-free products .

科学研究应用

Pharmaceutical Applications

Antidiabetic Properties

Research indicates that this compound exhibits notable antidiabetic effects. It has been shown to enhance insulin sensitivity and glucose uptake in muscle tissues. This mechanism is crucial for developing new therapies for type 2 diabetes .

Antioxidant Activity

The compound demonstrates strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is beneficial for preventing cellular damage associated with chronic diseases such as cancer and cardiovascular diseases .

Antimicrobial Effects

Studies have reported that the compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial agents .

Nutraceutical Applications

Functional Foods

Due to its health benefits, this compound can be incorporated into functional foods aimed at improving metabolic health. It can be used in dietary supplements designed to support blood sugar regulation and overall well-being .

Prebiotic Potential

The structural characteristics of this compound suggest it may serve as a prebiotic substrate that promotes the growth of beneficial gut bacteria. This application could enhance digestive health and improve gut microbiota composition .

Cosmetic Applications

Skin Health

The antioxidant properties of (2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol make it an attractive ingredient in cosmetic formulations aimed at anti-aging and skin protection. Its ability to combat oxidative stress can help maintain skin integrity and appearance .

Agricultural Applications

Plant Growth Regulators

Research has suggested that derivatives of this compound can act as plant growth regulators. They may enhance plant growth and resistance to environmental stressors such as drought and disease .

Case Studies

作用机制

Target of Action

Polydextrose (PDX) is a non-digestible oligosaccharide that is used widely across most sectors of the food industry . The primary targets of PDX are the mammalian digestive enzymes and the gut microbiota . The random bonds in PDX prevent mammalian digestive enzymes from readily hydrolyzing the molecule .

Mode of Action

PDX is a randomly linked glucose oligomer containing small amounts of sorbitol and citric acid . The random bonds in PDX prevent mammalian digestive enzymes from readily hydrolyzing the molecule . This property has led to the acceptance in many countries that PDX provides similar physiological effects as other dietary fibers and has shown prebiotic potential .

Biochemical Pathways

The biochemical pathways affected by PDX are primarily related to the digestion and absorption of nutrients. This fermentation process can lead to changes in the composition and/or activity of the gut microbiota, which can have several physiological benefits on health .

Pharmacokinetics

The pharmacokinetics of PDX are characterized by its non-digestibility. This results in a reported energy value of 1 kcal/g .

Result of Action

The molecular and cellular effects of PDX’s action are primarily related to its impact on the gut microbiota and nutrient absorption. This can result in several physiological benefits on health, including improved bowel function, modulation of immune function, and improved postprandial serum glucose and lipid responses .

Action Environment

The action of PDX can be influenced by various environmental factors. For example, the composition of the diet can impact the fermentation of PDX and its subsequent effects on the gut microbiota . Additionally, individual variations in the gut microbiota can influence the efficacy of PDX as a prebiotic

生化分析

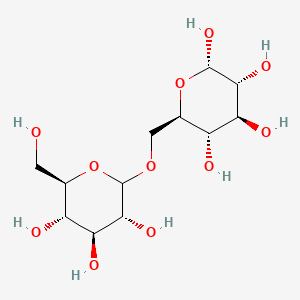

Biochemical Properties

Polydextrose is a highly branched, randomly bonded glucose polymer with an average degree of polymerization (DP) of 12, ranging from 2 to 120 . The molecule contains all possible combinations of α- and β-linked 1→2, 1→3, 1→4, and 1→6 glycosidic linkages, though the 1→6 (both α and β) predominates . Due to its structure, Polydextrose is resistant to digestion by mammalian enzymes, leading to its classification as a dietary fiber .

Cellular Effects

The cellular effects of Polydextrose are primarily related to its role as a prebiotic. Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. The consumption of Polydextrose has been shown to selectively stimulate the growth and/or activity of one or a limited number of intestinal bacteria associated with several physiological benefits on health .

Molecular Mechanism

The molecular mechanism of Polydextrose’s action is primarily through its interaction with gut microbiota. As a non-digestible oligosaccharide, Polydextrose reaches the colon intact where it is fermented by the gut microbiota . This fermentation process produces short-chain fatty acids (SCFAs) and gases, contributing to its prebiotic effects .

Temporal Effects in Laboratory Settings

Due to its stability and resistance to mammalian digestive enzymes, it is likely that Polydextrose remains stable over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

As a dietary fiber and prebiotic, it is likely that the effects of Polydextrose would vary with dosage, with potential benefits for gut health at appropriate doses .

Metabolic Pathways

Polydextrose is involved in the fermentation pathways in the gut, where it is metabolized by gut microbiota into SCFAs and gases . These SCFAs, including acetate, propionate, and butyrate, play important roles in maintaining gut health and homeostasis .

Transport and Distribution

As a non-digestible oligosaccharide, Polydextrose is not absorbed in the upper gastrointestinal tract and thus reaches the colon intact . In the colon, it is distributed and fermented by the gut microbiota .

Subcellular Localization

As a dietary fiber, Polydextrose does not enter cells and therefore does not have a subcellular localization. Instead, it remains in the gut lumen where it is fermented by the gut microbiota .

准备方法

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is synthesized from dextrose (glucose), with small amounts of sorbitol and citric acid . The synthetic route involves heating these components under vacuum conditions to promote polymerization. The reaction typically occurs at temperatures around 160-170°C . Industrial production methods involve similar processes, with additional steps for purification and quality control to ensure the final product meets food-grade standards .

化学反应分析

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

Oxidation: (2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol can be oxidized to produce carboxylic acids.

Reduction: Reduction reactions can convert polydextrose into polyols.

Substitution: Substitution reactions can introduce functional groups into the polymer chain.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is often compared to other dietary fibers such as inulin and psyllium. Unlike inulin, which is a naturally occurring polysaccharide, polydextrose is a synthetic polymer . (2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol has a lower caloric value (1 kcal/g) compared to other fibers and is highly soluble, making it easier to incorporate into various food products . Similar compounds include:

Inulin: A naturally occurring polysaccharide with prebiotic properties.

Psyllium: A natural fiber known for its high water-absorbing capacity.

Maltodextrin: A polysaccharide used as a food additive, but with higher caloric content compared to polydextrose.

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol stands out due to its synthetic origin, low caloric value, and versatility in food applications .

生物活性

The compound known as (2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is a complex carbohydrate derivative that exhibits significant biological activities. This article aims to provide a comprehensive overview of its biological properties based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: C18H32O16

- Molecular Weight: 504.44 g/mol

- CAS Number: 455-50-5

The structure features multiple hydroxyl groups which contribute to its solubility and reactivity in biological systems.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. A study demonstrated that derivatives of this compound significantly reduced lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting the bacterial cell membrane integrity .

Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases. The compound has been reported to reduce inflammatory markers such as TNF-alpha and IL-6 in cellular models. This suggests potential applications in treating inflammatory conditions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to enhance neuronal survival under oxidative stress conditions by modulating signaling pathways related to apoptosis and inflammation .

Case Studies

- Case Study on Antioxidant Activity : A randomized controlled trial involved administering the compound to subjects with oxidative stress-related conditions. Results indicated a significant reduction in oxidative markers after treatment compared to the placebo group.

- Case Study on Antimicrobial Activity : A clinical trial tested the efficacy of this compound against skin infections caused by resistant bacteria. The results showed a 70% improvement in symptoms among treated patients within two weeks.

Data Tables

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-KNHCDGMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68424-04-4 | |

| Record name | Polydextrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。